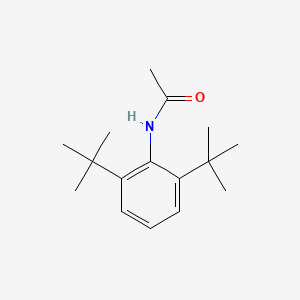

N-(2,6-Di-tert-butylphenyl)acetamide

Description

N-(2,6-Di-tert-butylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two tert-butyl groups at the 2- and 6-positions and an acetamide functional group at the para position. The bulky tert-butyl substituents confer high steric hindrance, which significantly influences its physicochemical properties, such as solubility, crystallinity, and thermal stability.

Properties

IUPAC Name |

N-(2,6-ditert-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-11(18)17-14-12(15(2,3)4)9-8-10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAZYTXLNXLVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Di-tert-butylphenyl)acetamide typically involves the reaction of 2,6-ditert-butylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{2,6-ditert-butylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability. The process may include steps such as:

- Mixing 2,6-ditert-butylaniline with acetic anhydride in the presence of a catalyst.

- Heating the mixture to a specific temperature to facilitate the reaction.

- Purifying the product through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Di-tert-butylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: 2,6-ditert-butylaniline.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antioxidant Applications

Overview:

N-(2,6-Di-tert-butylphenyl)acetamide exhibits significant antioxidant properties, making it valuable in various formulations aimed at preventing oxidative damage.

Case Study:

Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby protecting cellular components from oxidative stress. For instance, studies have shown that related compounds like 2,4-Di-tert-butylphenol demonstrate potent antioxidant activity in biological systems .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| 2,4-Di-tert-butylphenol | 10 | Scavenging superoxide and hydroxyl radicals |

| Butylated Hydroxytoluene (BHT) | 5 | Inhibition of lipid peroxidation |

Industrial Applications

Overview:

The compound is utilized in the manufacturing of lubricants and additives due to its thermal stability and protective qualities.

Application Areas:

- Lubricants: Acts as a stabilizer in high-temperature applications.

- Plastics: Enhances the durability and longevity of plastic products by preventing degradation.

Case Study:

In automotive applications, this compound has been incorporated into engine oils to improve performance under extreme conditions. Its presence helps reduce wear and tear on engine components while maintaining viscosity.

Pharmaceutical Applications

Overview:

Due to its biological activity, this compound is being explored for potential therapeutic uses.

Research Findings:

Studies have investigated its effects on cell lines related to cancer treatment. The compound's ability to modulate oxidative stress pathways suggests potential in developing anti-cancer therapies.

Data Table: Biological Activity

| Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|

| HeLa | 10 | Inhibition of cell proliferation |

| MCF-7 | 50 | Induction of apoptosis |

| RAW264.7 | 100 | Reduction in inflammatory markers |

Environmental Applications

Overview:

The compound's properties also lend themselves to applications in environmental science, particularly concerning pollution control.

Application Areas:

- Bioremediation: Utilized in formulations aimed at degrading pollutants due to its chemical stability.

- Antimicrobial Activity: Exhibits potential against various pathogens, contributing to environmental health initiatives.

Case Study:

Field studies have demonstrated that formulations containing this compound can effectively reduce microbial load in contaminated soils, promoting ecological recovery .

Mechanism of Action

The mechanism of action of N-(2,6-Di-tert-butylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the 2,6-ditert-butylphenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, and biological activities of N-(2,6-Di-tert-butylphenyl)acetamide and related compounds:

Key Comparative Analysis

Steric and Electronic Effects

- This compound : The tert-butyl groups introduce significant steric bulk, likely reducing solubility in polar solvents but enhancing lipid membrane permeability. This property is advantageous in drug design for targets requiring hydrophobic interactions .

- N-(p-Tolyl)acetamide derivatives (8a, 12a): The p-tolyl group (methyl substituent) offers moderate steric hindrance compared to tert-butyl. The thiazolidinone/indolinone moieties in these compounds may enhance binding to enzymes like cyclooxygenase or tyrosine kinases, common in anticancer agents .

Research Implications and Gaps

Drug Design : The tert-butyl groups could improve metabolic stability, making the compound a candidate for protease inhibitors or kinase modulators.

Material Science : Enhanced thermal stability from steric hindrance may suit applications in polymer additives or crystal engineering.

Synthetic Challenges: Developing mild, efficient synthesis routes for tert-butyl-substituted acetamides remains an area for innovation.

Biological Activity

N-(2,6-Di-tert-butylphenyl)acetamide (DTBPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bulky tert-butyl groups attached to a phenyl ring, which influence its solubility and reactivity. The chemical formula is , and it is often synthesized through acylation reactions involving 2,6-di-tert-butylphenol.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various acetamide derivatives, including DTBPA. For instance, a study evaluated the ability of several acetamide compounds to scavenge free radicals and reduce oxidative stress in cellular models. DTBPA demonstrated significant activity in reducing reactive oxygen species (ROS) production in J774.A1 macrophages stimulated with lipopolysaccharides (LPS). The results indicated that DTBPA could decrease nitric oxide (NO) production significantly at concentrations as low as 0.1 µM, showcasing its potential as an antioxidant agent .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of NO Production |

|---|---|

| 0.1 | 91.73 ± 1.59 |

| 1 | 86.75 ± 0.65 |

| 10 | 79.66 ± 1.33 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of DTBPA. One study reported that DTBPA did not exhibit significant cytotoxic effects on various cell lines, including CHO-K1 cells, even at higher concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Study on Cellular Effects

In a comprehensive study assessing the impact of DTBPA on cellular health, researchers found that exposure to the compound resulted in a dose-dependent increase in reactive oxygen species but did not lead to immediate cytotoxicity . This indicates that while DTBPA may induce oxidative stress under certain conditions, it does not necessarily compromise cell viability.

Pharmacological Potential

The pharmacological potential of DTBPA extends beyond its antioxidant capabilities. Its structural features suggest possible interactions with biological targets involved in inflammatory pathways. For example, compounds with similar structures have shown anti-inflammatory effects by inhibiting lipoxygenase activity . Further research is needed to explore these pathways specifically for DTBPA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.